molecular formula C9H11NO3 B8526395 2-Acetoxymethyl-5-methoxypyridine

2-Acetoxymethyl-5-methoxypyridine

Cat. No. B8526395
M. Wt: 181.19 g/mol
InChI Key: MBCWGLWTUUITAZ-UHFFFAOYSA-N
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Patent
US04230714

Procedure details

The crude N-oxide product obtained above (13.5 g.) was then placed in acetic anhydride (100 ml.) and heated on a steam bath for a period of three hours. The excess anhydride was thereafter removed by means of distillation and the liquid residue so obtained was fractionally distilled to give pure 2-acetoxymethyl-5-methoxypyridine (yield, 6.6 g.), b.p. 148°-150° C./12 mm. Hg. This particular product was then hydrolyzed by heating same on a steam bath while in concentrated hydrochloric acid for a period of four hours. Evaporation of the resulting reaction solution then gave crude 2-hydroxymethyl-5-methoxypyridine as the residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:10])=[N+:7]([O-])[CH:8]=1.[C:11]([O:14]C(=O)C)(=[O:13])[CH3:12]>>[C:11]([O:14][CH2:10][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][N:7]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=[N+](C1)[O-])C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for a period of three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The excess anhydride was thereafter removed by means of distillation
CUSTOM
Type
CUSTOM
Details
the liquid residue so obtained
DISTILLATION
Type
DISTILLATION
Details
was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.